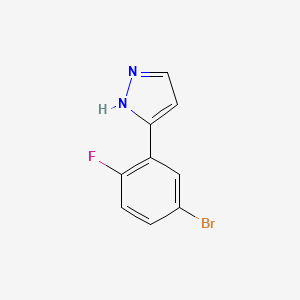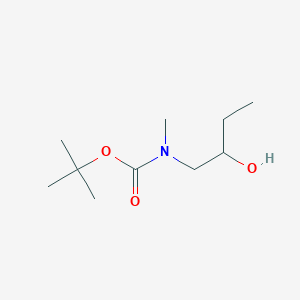
Tert-butyl (2-hydroxybutyl)(methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-(2-hydroxybutyl)-N-methylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and chemical synthesis. This compound is characterized by the presence of a tert-butyl group, a hydroxybutyl group, and a methylcarbamate moiety, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2-hydroxybutyl)(methyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-2-hydroxybutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process.
化学反应分析
Types of Reactions
Tert-butyl N-(2-hydroxybutyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxybutyl group.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the original hydroxybutyl group.
Substitution: The major products depend on the substituent introduced during the reaction.
科学研究应用
Tert-butyl N-(2-hydroxybutyl)-N-methylcarbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of agrochemicals and as a stabilizer in polymer manufacturing.
作用机制
The mechanism of action of Tert-butyl (2-hydroxybutyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
相似化合物的比较
Similar Compounds
Tert-butyl N-(2-hydroxyethyl)carbamate: Similar structure but with a shorter hydroxyalkyl chain.
Tert-butyl N-(2-hydroxypropyl)carbamate: Similar structure but with a different hydroxyalkyl chain length.
Tert-butyl N-(2-hydroxyisobutyl)carbamate: Similar structure but with a branched hydroxyalkyl chain.
Uniqueness
Tert-butyl N-(2-hydroxybutyl)-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxybutyl group provides additional reactivity compared to shorter or branched hydroxyalkyl chains, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
tert-butyl N-(2-hydroxybutyl)-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-6-8(12)7-11(5)9(13)14-10(2,3)4/h8,12H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXGQBNOUKTURQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN(C)C(=O)OC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(2,3-Dimethylphenoxy)methyl]azetidine](/img/structure/B8008826.png)
![3-[(4-Chloro-3-methylphenoxy)methyl]azetidine](/img/structure/B8008829.png)
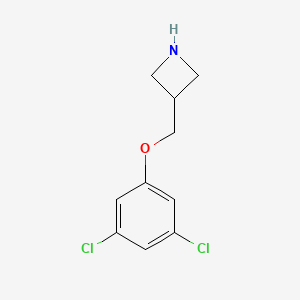

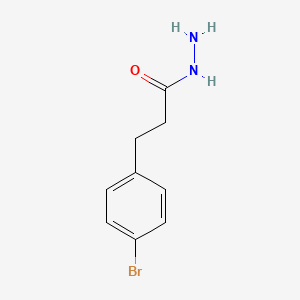
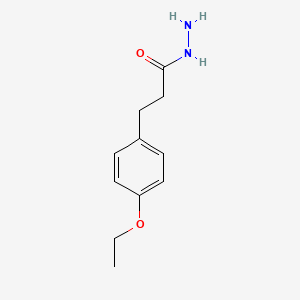
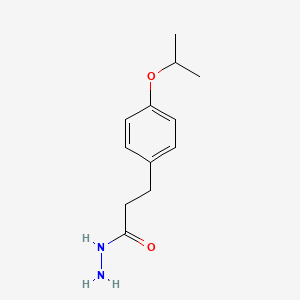
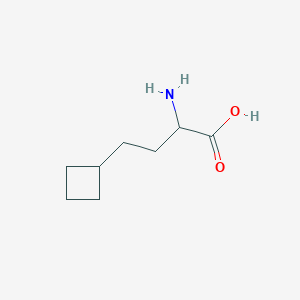
![6-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B8008878.png)

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-pyridin-2-ylacetic acid](/img/structure/B8008891.png)

![tert-butyl N-[1-(2-fluorophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B8008897.png)
